2-Chloro-1-(3-chlorophenyl)propan-1-one
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Overview
Description
2-Chloro-1-(3-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of propiophenone and is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the propanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chlorophenyl)propan-1-one typically involves the chlorination of 1-(3-chlorophenyl)propan-1-one. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 2-Chloro-1-(3-chlorophenyl)propan-1-ol.
Oxidation: 2-Chloro-1-(3-chlorophenyl)propanoic acid.
Scientific Research Applications
2-Chloro-1-(3-chlorophenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: A brominated analog with similar chemical properties and applications.
1-(3-Chlorophenyl)propan-1-one: A non-chlorinated analog used as an intermediate in organic synthesis.
Uniqueness
2-Chloro-1-(3-chlorophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to its non-chlorinated analogs .
Properties
IUPAC Name |
2-chloro-1-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIOMKNHDYJAFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477899 |
Source
|
Record name | 2-Chloro-1-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-41-3 |
Source
|
Record name | 2-Chloro-1-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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